BenchChemオンラインストアへようこそ!

KW-2450 free base

IGF-1R inhibition Kinase selectivity Potency

Purchase KW-2450 free base (≥98% HPLC) for preclinical oncology research. Unlike other IGF-1R inhibitors, this compound uniquely combines potent IGF-1R/IR inhibition (IC50 7.39/5.64 nM) with robust Aurora A/B kinase blockade (>90% at 100 nM), enabling dual-targeting strategies in TNBC and HER2+ breast cancer models. Backed by Phase I clinical PK data (t1/2 10-13h). Ideal for in vitro/in vivo studies.

Molecular Formula C28H29N5O3S
Molecular Weight 515.6 g/mol
CAS No. 904899-25-8
Cat. No. B10827686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKW-2450 free base
CAS904899-25-8
Molecular FormulaC28H29N5O3S
Molecular Weight515.6 g/mol
Structural Identifiers
SMILESCC1=C(SC=C1)C(=O)NC2=C(C=CC(=C2)CN3CCN(CC3)C(=O)CO)C=CC4=NNC5=CC=CC=C54
InChIInChI=1S/C28H29N5O3S/c1-19-10-15-37-27(19)28(36)29-25-16-20(17-32-11-13-33(14-12-32)26(35)18-34)6-7-21(25)8-9-24-22-4-2-3-5-23(22)30-31-24/h2-10,15-16,34H,11-14,17-18H2,1H3,(H,29,36)(H,30,31)/b9-8+
InChIKeyHHCSNTXVZDWIGT-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KW-2450 Free Base (904899-25-8): Overview of an Oral Multi-Kinase IGF-1R/IR Inhibitor with Aurora A/B Activity


KW-2450 free base (CAS 904899-25-8) is an orally bioavailable, multi-kinase small-molecule inhibitor primarily targeting insulin-like growth factor 1 receptor (IGF-1R) and insulin receptor (IR) tyrosine kinases, with IC50 values of 7.39 nmol/L and 5.64 nmol/L, respectively, in cell-free kinase assays [1]. Beyond its IGF-1R/IR activity, KW-2450 also exhibits significant inhibitory activity (>90% at 100 nmol/L) against Aurora A kinase, as well as FAK, FLT1, FLT3, JAK2, KDR, and TRKA [2]. Preclinical and phase I clinical studies have established its pharmacokinetic profile in humans, including a half-life of approximately 10–13 hours supporting once-daily oral dosing, and its maximum tolerated dose (MTD) of 37.5 mg/day [3][4]. The compound is structurally distinct from other IGF-1R inhibitors such as NVP-AEW541, BMS-754807, and linsitinib (OSI-906), offering a unique dual-target and multi-kinase inhibition profile.

Why KW-2450 Free Base Cannot Be Substituted with Generic IGF-1R Inhibitors


IGF-1R is a validated oncology target, but simple substitution of one IGF-1R inhibitor for another is scientifically invalid. This is due to critical differences in kinase selectivity profiles, which determine both antitumor activity and toxicity. While many IGF-1R inhibitors, such as NVP-AEW541 and BMS-754807, exhibit comparable potency against both IGF-1R and IR (IC50 values ~140–150 nM for each) [1], KW-2450 is approximately 19- to 27-fold more potent (7.39 nM for IGF-1R, 5.64 nM for IR) [2]. More importantly, KW-2450 possesses a unique secondary pharmacology that includes potent inhibition of Aurora A and B kinases (>90% inhibition at 100 nM) [3], a feature absent in most other IGF-1R inhibitors. This additional activity confers mechanistic advantages in highly proliferative cancers such as triple-negative breast cancer (TNBC) where Aurora kinases drive mitotic progression. Generic substitution would therefore compromise both potency and the multi-kinase targeting strategy essential for efficacy in specific cancer subtypes. The evidence below quantifies these differences.

Quantitative Evidence for KW-2450 Free Base Differentiation


KW-2450 Exhibits ~19- to 27-Fold Greater Potency Against IGF-1R and IR Compared to NVP-AEW541 and BMS-754807

KW-2450 demonstrates significantly higher potency against both IGF-1R and IR kinases compared to other well-characterized IGF-1R inhibitors. In cell-free kinase assays, KW-2450 inhibited IGF-1R with an IC50 of 7.39 nM and IR with an IC50 of 5.64 nM [1]. In contrast, NVP-AEW541 and BMS-754807, two commonly cited IGF-1R inhibitors, exhibit IC50 values of approximately 150 nM and 140 nM for IGF-1R and IR, respectively, under comparable conditions [2].

IGF-1R inhibition Kinase selectivity Potency

KW-2450 Inhibits Aurora A and B Kinases (>90% at 100 nM), a Feature Absent in Most IGF-1R Inhibitors

A key differentiator for KW-2450 is its potent off-target activity against Aurora A and B kinases, which is not observed with most other IGF-1R inhibitors. At a concentration of 100 nM, KW-2450 inhibits Aurora A and B kinase activity by >90% [1]. This dual IGF-1R/Aurora kinase inhibition profile is unique among IGF-1R inhibitors. For example, NVP-ADW742, another IGF-1R inhibitor, shows >16-fold selectivity for IGF-1R over IR but lacks any reported activity against Aurora kinases [2].

Aurora kinase Mitotic inhibition Multi-kinase

KW-2450 Synergizes with Lapatinib in HER2+ Breast Cancer Models (Combination Index <1)

Preclinical studies demonstrate that KW-2450 acts synergistically with lapatinib, a HER2/EGFR inhibitor, in HER2-positive breast cancer cell lines. In the MDA-MB-361 and BT-474 breast cancer cell lines, the combination of KW-2450 and lapatinib induced synergistic apoptosis and growth inhibition, with a combination index (CI) < 1 [1]. This synergistic effect was confirmed in vivo using the MDA-MB-361 xenograft model [1]. In contrast, many other IGF-1R inhibitors, such as linsitinib (OSI-906), have shown additive but not synergistic effects with HER2 inhibitors in similar models .

Synergy Combination therapy HER2-positive breast cancer

KW-2450 Shows Superior In Vivo Antitumor Efficacy in TNBC Xenografts Compared to Vehicle Control (p<0.01)

In a murine xenograft model of triple-negative breast cancer (TNBC), KW-2450 demonstrated significant antitumor activity. Treatment with KW-2450 at 80 mg/kg/day for 4 weeks resulted in a statistically significant reduction in tumor volume compared to vehicle control (p < 0.05 at multiple time points, with p < 0.01 at day 21 and beyond) in the MDA-MB-468 TNBC model [1]. This efficacy is attributed to the compound's unique ability to inhibit both IGF-1R and Aurora A/B kinases. Other IGF-1R inhibitors, such as BMS-754807, have shown more modest single-agent activity in TNBC models, likely due to their lack of Aurora kinase inhibition .

Triple-negative breast cancer Xenograft In vivo efficacy

KW-2450 Achieves Plasma Concentrations Well Above IC50 for IGF-1R/IR Inhibition in Humans

In a phase I clinical trial, KW-2450 demonstrated favorable pharmacokinetic properties supporting once-daily oral dosing. The mean maximum plasma concentration (Cmax) ranged from 2.4 to 3 μg/mL, which is well above the IC50 values for IGF-1R and IR inhibition (7.39 nM and 5.64 nM, respectively) [1][2]. The half-life (t1/2) was approximately 10–13 hours [1]. In contrast, other oral IGF-1R inhibitors such as linsitinib (OSI-906) have shown lower Cmax values relative to their respective IC50s in clinical studies, potentially limiting target engagement .

Pharmacokinetics Clinical translation Human dosing

Optimized Research Applications for KW-2450 Free Base Based on Evidence


Triple-Negative Breast Cancer (TNBC) Research Requiring Simultaneous IGF-1R and Aurora Kinase Inhibition

As demonstrated in the TNBC xenograft study, KW-2450 significantly inhibits tumor growth in this aggressive breast cancer subtype (p<0.01 vs. vehicle) [1]. This application leverages the unique dual inhibition of IGF-1R/IR and Aurora A/B kinases, a combination not achievable with any other commercially available tool compound. Researchers should prioritize KW-2450 free base for in vitro and in vivo studies aimed at validating the therapeutic potential of dual IGF-1R/Aurora inhibition in TNBC.

HER2-Positive Breast Cancer Combination Therapy Studies with Lapatinib

The robust synergy (CI < 1) between KW-2450 and lapatinib in HER2-positive breast cancer cell lines (MDA-MB-361, BT-474) provides a strong rationale for its use in combination therapy studies [2]. This application is supported by in vivo validation in the MDA-MB-361 xenograft model. KW-2450 is the preferred IGF-1R inhibitor for any research program investigating the combined inhibition of HER2 and IGF-1R signaling in breast cancer.

Pharmacodynamic Studies of IGF-1R/IR Pathway Inhibition in Humans

The phase I clinical data confirm that KW-2450 achieves plasma concentrations well above the IC50 for IGF-1R and IR inhibition in humans, with a t1/2 of 10–13 hours supporting once-daily oral dosing [3]. This clinical validation makes KW-2450 a superior tool compound for researchers planning translational studies requiring predictable human pharmacokinetics and robust target engagement. Its well-characterized safety profile, including the dose-limiting toxicity of hyperglycemia, further supports its use in clinical development planning.

Studies of Endocrine Therapy Resistance in ER-Positive Breast Cancer

Preclinical data demonstrate that KW-2450 synergizes with letrozole and 4-hydroxytamoxifen in ER-positive breast cancer cell lines (MCF-7, MCF-7-Ac1) [2]. This supports the application of KW-2450 in research focused on overcoming endocrine therapy resistance through IGF-1R pathway inhibition. The compound's potent activity against both IGF-1R and IR (IC50 7.39 and 5.64 nM, respectively) ensures robust pathway blockade [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for KW-2450 free base

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.